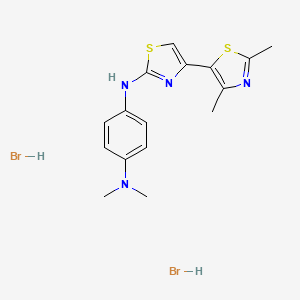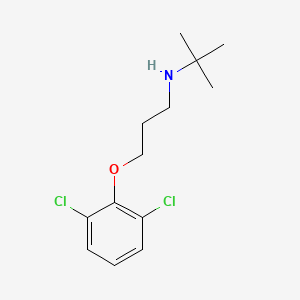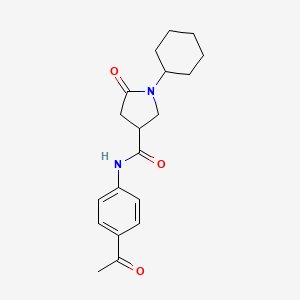![molecular formula C15H23NO5 B4938030 tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate is a chemical compound that has recently gained attention for its potential use in scientific research. This compound is commonly referred to as Boc-MPEA oxalate and is used as a reagent in various chemical reactions. Boc-MPEA oxalate is a white crystalline powder that is soluble in water, ethanol, and methanol.
Wirkmechanismus
The mechanism of action of Boc-MPEA oxalate is not well understood. However, it is believed to work by inhibiting certain enzymes in the body. This inhibition can lead to changes in biochemical and physiological processes, which can be useful in scientific research.
Biochemical and Physiological Effects:
Boc-MPEA oxalate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. Boc-MPEA oxalate has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Boc-MPEA oxalate in lab experiments include its ease of synthesis, low cost, and versatility. Boc-MPEA oxalate can be used in a wide range of chemical reactions and is readily available. However, the limitations of using Boc-MPEA oxalate include its potential toxicity and the lack of information about its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of Boc-MPEA oxalate in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on the properties of Boc-MPEA oxalate. Another direction is the investigation of its mechanism of action and potential toxicity. Further research is needed to fully understand the potential of Boc-MPEA oxalate in scientific research.
Conclusion:
In conclusion, Boc-MPEA oxalate is a promising reagent for use in scientific research. Its ease of synthesis, low cost, and versatility make it a valuable tool for the synthesis of various compounds. Boc-MPEA oxalate has various biochemical and physiological effects and has potential applications in the development of new drugs and pharmaceuticals. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of Boc-MPEA oxalate involves the reaction of tert-butylamine, 4-methylphenol, and ethylene oxide in the presence of a catalyst. The reaction produces Boc-MPEA, which is then reacted with oxalic acid to produce Boc-MPEA oxalate. The synthesis of Boc-MPEA oxalate is a straightforward process and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Boc-MPEA oxalate is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of peptides and other organic compounds. Boc-MPEA oxalate is also used in the development of new drugs and pharmaceuticals.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-11-5-7-12(8-6-11)15-10-9-14-13(2,3)4;3-1(4)2(5)6/h5-8,14H,9-10H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVNMNHGDJZBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4937954.png)




![4-[4-(1,3-benzodioxol-4-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4937985.png)
![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)
![N-cyclopropyl-1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4937997.png)


![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4938034.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)
